D3 Receptor Functional Selectivity: Ropinirole Demonstrates ≥10-Fold Preference Over D2 in Human Cloned Receptors
In functional microphysiometry assays using Chinese hamster ovary cells expressing human cloned dopamine receptors, ropinirole exhibited at least 10-fold selectivity for the human D3 receptor (pEC50 = 8.4) over the human D2(long) receptor (pEC50 = 7.4) and approximately 50-fold selectivity over the human D4.4 receptor (pEC50 = 6.8) [1]. In radioligand binding studies, ropinirole shows approximately 20-fold selectivity for D3 (pKi 7.2) over D2 receptors [2]. This D3-preferring profile contrasts with pramipexole, which is also D3-preferring but with a different rank order of potency, and with rotigotine, which binds to both D1- and D2-like receptors with no marked D3 selectivity [3].
| Evidence Dimension | Functional potency at human dopamine receptor subtypes (pEC50) |
|---|---|
| Target Compound Data | hD3: pEC50 = 8.4; hD2: pEC50 = 7.4; hD4: pEC50 = 6.8 |
| Comparator Or Baseline | Dopamine (endogenous ligand): hD2 pKi 6.1; hD3 pKi 7.4 [2]. Pramipexole: D3-preferring but with different absolute potency values. Rotigotine: binds D1-like and D2-like receptors without marked D3 selectivity [3]. |
| Quantified Difference | ≥10-fold D3/D2 functional selectivity (based on pEC50 difference of 1.0 log unit); ~20-fold D3/D2 binding selectivity |
| Conditions | Human cloned D2(long), D3, and D4.4 receptors expressed in Chinese hamster ovary cells; microphysiometry functional assay and radioligand binding |
Why This Matters
D3 receptor preferential activation has been hypothesized to contribute to antiparkinsonian efficacy while potentially modulating the risk of certain adverse effects, and this selectivity profile provides a molecular basis for differentiating ropinirole from rotigotine (non-selective across D1/D2 families) and from ergot-derived agonists.
- [1] Coldwell MC, Boyfield I, Brown T, Hagan JJ, Middlemiss DN. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1999;127(7):1696-1702. View Source
- [2] Ropinirole. In: ScienceDirect Topics: Pharmacology, Toxicology and Pharmaceutical Science. Elsevier B.V. View Source
- [3] Boutet C, et al. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine. Pharmacol Ther. 2023;245:108402. View Source
